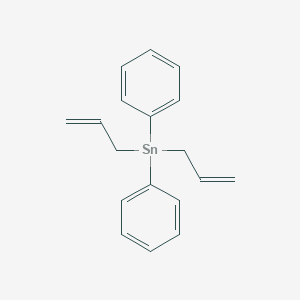

Diallyldiphenylstannane

Description

Properties

IUPAC Name |

diphenyl-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVGSKYJHCXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330133 | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-32-5 | |

| Record name | Diallyldiphenylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways Involving Diallyldiphenylstannane

Homolytic Reaction Mechanisms

Homolytic reaction mechanisms involve the breaking of a chemical bond where each resulting fragment retains one of the original bonding electrons. wikipedia.org This process, known as homolysis or homolytic fission, generates highly reactive species called free radicals. maricopa.eduyoutube.com For diallyldiphenylstannane, the relatively weak tin-allyl bond is susceptible to such cleavage under the influence of heat or ultraviolet (UV) radiation. lumenlearning.comwikipedia.org

The initiation of a radical reaction involving this compound typically begins with the homolytic cleavage of a tin-allyl bond. This step produces a diphenyl-allyl-stannyl radical (Ph₂Sn(allyl)•) and an allyl radical (CH₂=CH-CH₂•).

Once generated, these radical intermediates can engage in a series of self-sustaining reactions known as a chain reaction. srmist.edu.in A radical chain reaction consists of three main phases: initiation, propagation, and termination. lumenlearning.comucr.edu

Initiation: Formation of initial radical species from a non-radical precursor, often induced by heat or light. lumenlearning.com

Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.comucr.edu This phase is the core of the reaction, where the desired transformation occurs repeatedly. For instance, the allyl radical generated from this compound could add across the double bond of an alkene, creating a new carbon-centered radical that propagates the chain.

Termination: Two radical species combine to form a stable, non-radical molecule, thereby ending the chain. srmist.edu.in

The stability of the allyl radical, which is enhanced by resonance delocalization, makes it a key intermediate in these processes. This delocalization is a significant factor favoring substitution at the allylic position over other potential reactions like addition to the double bond. lumenlearning.com

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions where a free radical abstracts a hydrogen atom from another molecule. mdpi.com This process involves the concerted movement of a proton and an electron. scripps.edu The feasibility and direction of a HAT reaction are primarily driven by the difference in bond dissociation energies (BDEs) between the bond being broken and the one being formed. mdpi.com

While organotin hydrides like tributyltin hydride (n-Bu₃SnH) are classic reagents for HAT reactions due to their relatively weak Sn-H bonds, the radicals generated from this compound can also participate in such pathways. scripps.educolumbia.edu For example, a stannyl (B1234572) radical derived from this compound could abstract a hydrogen atom from a substrate to generate a new radical, or an allyl radical could be quenched by a hydrogen atom donor. The efficiency of these reactions often correlates with factors such as the stability of the radicals involved and the polarity of the transition state. scripps.edunih.gov The generation of carbon radicals through HAT is a powerful synthetic strategy, enabling the functionalization of otherwise inert C-H bonds. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Reactions at the Tin Center

The tin atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.com Conversely, the tin-carbon bonds can be cleaved by electrophiles. These reactions are central to the synthetic utility of organostannanes and proceed through various mechanisms.

Ligand exchange is a process where a ligand bonded to a central metal atom is replaced by another. youtube.com In this compound, either the phenyl or the allyl groups can be substituted. The mechanism of these substitutions in tetracoordinate organotin compounds can occur through several pathways, including dissociative, associative, or interchange mechanisms. libretexts.orgslideshare.netyoutube.com

Dissociative Mechanism (Sɴ1-like): Involves the initial cleavage of the Sn-C bond to form a tricoordinate intermediate, which is then attacked by the incoming ligand. This pathway is less common for saturated tetracoordinate tin centers. libretexts.org

Associative Mechanism (Sɴ2-like): The incoming nucleophile attacks the tin center first, forming a pentacoordinate (hypervalent) trigonal bipyramidal intermediate. slideshare.net A ligand then departs from this intermediate to yield the final product. This is a common pathway for nucleophilic substitution at silicon and tin centers.

Interchange Mechanism (Iₐ or Iₑ): This is a concerted process where bond-making and bond-breaking occur simultaneously without a distinct intermediate. libretexts.org

For this compound, reactions with strong electrophiles like halogens (e.g., Br₂) or protic acids (e.g., HCl) lead to the cleavage of the tin-allyl bond, which is typically more reactive than the tin-phenyl bond. This process is a form of ligand exchange where an allyl group is replaced by a halide or another anion.

The concept of an addition-elimination reaction in this context describes a nucleophilic substitution at the tin center. chemistrysteps.comwikipedia.org The mechanism is effectively the associative pathway described above. masterorganicchemistry.com

Addition: A nucleophile attacks the electrophilic tin atom, breaking the symmetry of the tetrahedral complex and forming a higher-coordinate, negatively charged intermediate (a stannate complex). chemistrysteps.commdpi.com This pentacoordinate species is often described as having a trigonal bipyramidal geometry. slideshare.net

Elimination: This unstable intermediate collapses by expelling one of the original ligands as a leaving group, restoring the tetracoordinate state of the tin atom. masterorganicchemistry.com The group that is eliminated is typically the one that forms the most stable anion or is the weakest base. libretexts.org

This pathway is fundamental to the reactivity of organostannanes, allowing for the substitution of organic groups at the tin center and enabling their use in cross-coupling reactions and other transformations. mdpi.comyoutube.com

Allylic Reactivity and Rearrangements

A defining characteristic of allyltin (B8295985) reagents, including this compound, is their reaction with electrophiles, which can proceed with an "allylic shift." wikipedia.orglscollege.ac.in This means the point of attachment to the electrophile can be at either the α-carbon or the γ-carbon of the allyl group. masterorganicchemistry.com This dual reactivity arises from the nature of the intermediate and the transition state. researchgate.net

When this compound reacts with an electrophile, such as the carbonyl carbon of an aldehyde, the reaction can proceed via two main electrophilic substitution (Sₑ) pathways:

Sₑ2 Mechanism: The electrophile attacks the α-carbon (the carbon directly bonded to tin), resulting in a direct substitution without rearrangement.

Sₑ2' Mechanism: The electrophile attacks the γ-carbon (the terminal carbon of the allyl double bond). This attack is accompanied by a shift of the double bond and cleavage of the tin-carbon bond. lscollege.ac.inyoutube.com This pathway is often referred to as an allylic rearrangement. wikipedia.orgmasterorganicchemistry.com

The Sₑ2' pathway is often favored, particularly with aldehydes and ketones, and is believed to proceed through a cyclic, six-membered transition state. nih.gov In this transition state, the carbonyl oxygen coordinates to the electrophilic tin center, while the carbonyl carbon is attacked by the γ-carbon of the allyl group. The outcome of the reaction (the ratio of rearranged to unrearranged product) can be influenced by the structure of the reactants and the reaction conditions. lscollege.ac.in

| Allylstannane | Aldehyde | Reaction Conditions | γ-Adduct (% Yield) | α-Adduct (% Yield) |

|---|---|---|---|---|

| Allyltributylstannane (B1265786) | Benzaldehyde | Thermal, 80 °C | >98 | <2 |

| Crotyltributylstannane | Benzaldehyde | BF₃·OEt₂, -78 °C | 95 (syn) | 5 |

| Allyltributylstannane | Pivalaldehyde | Thermal, 130 °C | >99 | <1 |

| Methallyltributylstannane | Benzaldehyde | MgBr₂, -78 °C | 96 | 4 |

This table presents representative data for allylstannane reactivity, illustrating the strong preference for the formation of the γ-adduct (rearranged product) in reactions with aldehydes under various conditions. This compound is expected to exhibit similar regioselectivity.

Regioselectivity and Stereochemical Control in Allylation Reactions

The addition of the allyl groups from this compound to carbonyl compounds, particularly aldehydes, is a powerful method for carbon-carbon bond formation, creating homoallylic alcohols. These reactions are typically performed in the presence of a Lewis acid to activate the carbonyl electrophile. The regioselectivity and stereochemistry of this transformation are key considerations.

Regioselectivity: The reaction of allylstannanes with aldehydes almost exclusively proceeds via attack of the γ-carbon of the allyl group on the carbonyl carbon. This process occurs through a SE2' mechanism (substitution, electrophilic, bimolecular, with allylic rearrangement), where the double bond of the allyl group acts as the nucleophile.

Stereochemical Control: When this compound reacts with a chiral α-heteroatom-substituted aldehyde, the diastereoselectivity of the addition is governed by the interplay between steric and electronic effects in the transition state. Two primary models, the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control), are used to predict the stereochemical outcome. nih.govlibretexts.orggold-chemistry.org

Felkin-Anh (Non-Chelation) Control: In the absence of a strongly chelating Lewis acid, or with aldehydes bearing a bulky, non-chelating protecting group (e.g., a silyl (B83357) ether) at the α-position, the reaction follows the Felkin-Anh model. researchgate.netuvic.ca The transition state is organized to minimize steric hindrance by placing the largest substituent on the chiral center perpendicular to the incoming nucleophile (the allyl group). The nucleophile then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory. libretexts.org This generally leads to the syn diastereomer.

Cram-Chelate Control: In the presence of a chelating Lewis acid (e.g., SnCl₄, MgBr₂, TiCl₄), and an α-heteroatom (like oxygen or nitrogen) capable of coordination, a cyclic, rigid five-membered chelate can form between the Lewis acid, the carbonyl oxygen, and the α-heteroatom. libretexts.orggold-chemistry.org This chelation locks the conformation of the aldehyde, and the allyl group is forced to attack from the less hindered face of this rigid structure, leading to the formation of the anti diastereomer with high selectivity. nih.govlibretexts.org This pathway can effectively reverse the selectivity observed under non-chelating conditions.

The choice of Lewis acid is therefore critical in directing the stereochemical course of the reaction, allowing for the selective synthesis of either the syn or anti product from the same chiral aldehyde.

| Lewis Acid | Control Model | Major Product Diastereomer | Rationale |

|---|---|---|---|

| BF₃·OEt₂ | Felkin-Anh (Non-chelation) | Syn | Boron trifluoride is a non-chelating Lewis acid, favoring an open transition state where steric factors dominate. libretexts.org |

| SnCl₄ | Cram-Chelate | Anti | Tin tetrachloride is a strong chelating Lewis acid, forming a rigid cyclic transition state with the carbonyl and α-alkoxy oxygens. libretexts.org |

Mechanism of Allylstannane Additions to Carbonyls

The addition of this compound to carbonyl compounds is not a spontaneous process and requires activation by a Lewis acid. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

The reaction is generally believed to proceed through an acyclic (or open) transition state . wiley.comlibretexts.org The key steps are:

Activation: The Lewis acid (LA) coordinates to the lone pair of the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbon atom more susceptible to nucleophilic attack.

Nucleophilic Attack: The π-electrons of the allyl group's double bond attack the activated carbonyl carbon. This is the carbon-carbon bond-forming step.

Concerted Cleavage: As the new C-C bond forms, the carbon-tin bond cleaves. The electrophilic tin moiety is released, often coordinated to the carbonyl oxygen through the Lewis acid.

Workup: Subsequent aqueous workup protonates the resulting tin alkoxide intermediate to yield the final homoallylic alcohol product.

Spectroscopic and computational studies support the acyclic transition state model, particularly for reactions catalyzed by Lewis acids like tin(IV) chloride. wiley.comacs.org This contrasts with the cyclic, Zimmerman-Traxler-type transition states often invoked for boron-mediated allylations. The acyclic nature of the transition state explains why the stereoselectivity is highly dependent on the conformational preferences dictated by the Felkin-Anh or chelation models rather than the inherent geometry of the allylating agent itself.

Redistribution Reactions of Organostannanes

This compound, like other tetraorganotin compounds with mixed substituents, can undergo redistribution reactions, also known as comproportionation or Kocheshkov reactions. These reactions involve the exchange of organic groups and halides (or other electronegative groups) between two organotin species, typically catalyzed by heat or a Lewis acid.

A classic example is the reaction of a tetraorganostannane (R₄Sn) with a tin tetrahalide (SnX₄). For this compound (Allyl₂Ph₂Sn), the reaction with tin(IV) chloride (SnCl₄) can lead to a variety of mixed allyldiphenyltin chlorides, diphenyltin (B89523) dichloride, and other species depending on the stoichiometry of the reactants.

The general equilibria can be represented as:

n R₄Sn + (4-n) SnCl₄ ⇌ 4 RₙSnCl₄₋ₙ

For this compound, the redistribution can be complex due to the presence of two different organic groups. The reaction with SnCl₄ can be controlled by stoichiometry to favor the formation of specific organotin halides, which are valuable precursors for other organotin compounds. For example, a 1:1 reaction might favor the formation of diallyldiphenyltin dichloride and diphenyltin dichloride. These reactions are crucial for the synthesis of organotin compounds with specific numbers of organic substituents.

Polymerization and Copolymerization Behavior of Allyl-Functionalized Organotins

The allyl groups in this compound provide functionality for polymerization reactions. However, allyl monomers are known to be challenging substrates for conventional free-radical polymerization. nih.gov

Copolymerization: A more viable approach for incorporating this compound into polymers is through copolymerization with a more reactive vinyl monomer, such as styrene (B11656) or N-phenylmaleimide. expresspolymlett.com In a copolymerization reaction involving two monomers (M₁ and M₂), the composition and sequence distribution of the resulting copolymer are determined by the monomer reactivity ratios , r₁ and r₂.

r₁ = k₁₁/k₁₂ (The ratio of the rate constant for a radical ending in M₁ adding another M₁ versus adding M₂)

r₂ = k₂₂/k₂₁ (The ratio of the rate constant for a radical ending in M₂ adding another M₂ versus adding M₁)

The values of r₁ and r₂ dictate the nature of the copolymer, as detailed in the table below. Given the low reactivity of allyl monomers in radical additions, if this compound (M₁) were copolymerized with a vinyl monomer like styrene (M₂), it is expected that r₁ would be very low (k₁₁ << k₁₂), and r₂ would likely be greater than 1, indicating that the styryl radical would prefer to add another styrene monomer. This would lead to a random copolymer with isolated units of the organotin monomer incorporated into polystyrene chains. nih.gov

| Condition | Copolymer Type | Description |

|---|---|---|

| r₁ > 1 and r₂ > 1 | Block Copolymer | Both radicals prefer to add their own monomer, leading to long sequences of each. |

| r₁ ≈ r₂ ≈ 1 | Ideal Random Copolymer | Both radicals show no preference, leading to a random distribution based on monomer feed. |

| r₁ ≈ r₂ ≈ 0 | Alternating Copolymer | Each radical strongly prefers to add the other monomer. tulane.edu |

| r₁ > 1 and r₂ < 1 | Random Copolymer | Monomer 1 is incorporated in longer blocks, while Monomer 2 is incorporated more randomly. |

Strategic Applications of Diallyldiphenylstannane in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

Diallyldiphenylstannane is a potent tool for the formation of carbon-carbon bonds, a fundamental operation in the assembly of organic molecules. Its utility is most prominently showcased in the allylation of carbonyl compounds and in palladium-catalyzed cross-coupling reactions.

Allylation of Carbonyl Compounds

The addition of an allyl group from an organometallic reagent to a carbonyl compound, such as an aldehyde or ketone, is a classic and reliable method for generating homoallylic alcohols. wikipedia.org this compound serves as an effective source of a nucleophilic allyl group for this purpose. The reaction, however, is generally not spontaneous and requires activation of the carbonyl electrophile. This is typically achieved through the use of a Lewis acid.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the allyl group from the this compound. The reaction proceeds through a cyclic, chair-like transition state, leading to the formation of the new carbon-carbon bond and ultimately yielding the homoallylic alcohol upon workup. thieme-connect.com The choice of Lewis acid can be critical and includes common examples like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and magnesium bromide (MgBr₂). rsc.orgoup.com Allyltin (B8295985) reagents like this compound are valued for their stability and moderate reactivity, which allows for controlled additions with high chemoselectivity. oup.com

Table 1: Lewis Acids Used in Carbonyl Allylation with Allylstannanes

| Lewis Acid | Typical Substrate | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | Aldehydes, Ketones | oup.com |

| Titanium tetrachloride (TiCl₄) | α- and β-alkoxyaldehydes | researchgate.net |

| Magnesium bromide (MgBr₂) | α- and β-alkoxyaldehydes | researchgate.net |

| Europium(III) triflate (Eu(OTf)₃) | Chiral α-ketoamides | core.ac.uk |

Cross-Coupling Reactions Utilizing Organotin Reagents

This compound is a competent partner in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for creating carbon-carbon bonds between sp²-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org In this reaction, the allyl groups of the stannane (B1208499) are transferred to an organic halide or triflate.

The catalytic cycle of the Stille reaction is well-established and involves three key steps: wikipedia.orgwiley-vch.deuwindsor.ca

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (in this case, an allyl group from this compound) to the palladium center, displacing the halide and forming a new Pd(II)-R² species. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it particularly effective for the synthesis of complex molecules. uwindsor.ca While allyltributylstannane (B1265786) is a more commonly cited reagent, the fundamental reactivity principles apply to this compound as well.

Stereoselective Transformations Mediated by this compound Derivatives

A key advantage of modern synthetic methods is the ability to control stereochemistry. This compound and its derivatives can be employed in reactions that selectively produce one stereoisomer over others.

Diastereoselective Synthesis

When an allylation reaction is performed on a substrate that already contains a chiral center, the formation of a new stereocenter can lead to two different diastereomers. Diastereoselective synthesis aims to control this outcome. In the context of allylation with reagents like this compound, high levels of diastereoselectivity can be achieved, particularly in Lewis acid-mediated reactions of chiral aldehydes. rsc.org

For α-alkoxy or β-alkoxy aldehydes, the use of chelating Lewis acids such as MgBr₂ or TiCl₄ can force the molecule into a rigid, cyclic conformation. researchgate.net The incoming allyl group from the stannane reagent then preferentially attacks from the less sterically hindered face of the coordinated aldehyde, leading to a high diastereomeric excess of the "chelation-controlled" product. rsc.orgresearchgate.net This strategy, known as 1,2- or 1,3-asymmetric induction, is a cornerstone of stereocontrolled synthesis.

Enantioselective Processes

Achieving enantioselectivity in the allylation of achiral aldehydes requires the use of a chiral influence. With allylstannanes like this compound, this is primarily accomplished through two strategies:

Catalytic Enantioselective Allylation: This approach utilizes a chiral Lewis acid catalyst to create a chiral environment around the achiral aldehyde. wikipedia.orgmdpi.com The catalyst, often a metal complex with a chiral ligand (e.g., BINOL or PYBOX derivatives), coordinates to the aldehyde. mdpi.comrsc.org This complex then directs the nucleophilic attack of the allylstannane to one of the two prochiral faces of the carbonyl, resulting in the formation of one enantiomer of the homoallylic alcohol in excess. mcmaster.caharvard.edu

Stoichiometric Chiral Reagents via Transmetalation: An alternative method involves the transmetalation of the allyl group from the stannane to a stoichiometric chiral boron reagent. For instance, reacting an allylstannane with a chiral B-bromoborane derived from a bis-sulfonamide can generate a chiral allylborane in situ. harvard.edu This new chiral reagent then reacts with the aldehyde through a highly organized transition state, transferring both the allyl group and the chiral information to afford the product with high enantioselectivity. harvard.edu

Table 2: Selected Chiral Catalysts/Reagents for Enantioselective Allylation

| Catalyst/Reagent System | Aldehyde Type | Achieved Enantiomeric Excess (ee) | Reference |

| (R)-(+)-BINOL / Ti(Oi-Pr)₄ | Aromatic, Aliphatic | 76-92% | harvard.edu |

| Chiral (Phebox)RhCl₂(H₂O) complexes | Amino aldehydes | up to 94% | mdpi.com |

| Chiral PYBOX / In(OTf)₃ | Aromatic, Aliphatic | 86-94% | rsc.org |

| Chiral Boron Reagent (from transmetalation) | Aromatic, Aliphatic | 80-90% | harvard.edu |

Functional Group Interconversions and Modulations

Beyond its direct use in coupling reactions, this compound can serve as a precursor for other highly reactive organometallic reagents through a process known as transmetalation. This represents a powerful functional group interconversion, transforming a relatively stable carbon-tin bond into a more reactive carbon-metal bond, thereby modulating the nucleophilicity and reactivity of the allyl moiety. thieme-connect.dethermofisher.com

A prominent example is the reaction of an allyltin compound, such as the analogous allyltriphenyltin (B1265375), with an organolithium reagent like phenyllithium (B1222949) or n-butyllithium. researchgate.netfiveable.me This reaction efficiently cleaves the carbon-tin bond to generate allyllithium and a stable tetraorganotin byproduct. researchgate.net Allyllithium is a significantly more reactive nucleophile and a stronger base than its parent stannane, and it can be used in a wide array of subsequent transformations where a more potent allyl anion equivalent is required. fiveable.me This conversion from a mild allylstannane to a powerful allyllithium reagent is a key strategic step that broadens the synthetic utility of the original organotin compound.

The Role of this compound in the Synthesis of Complex Molecular Architectures Remains a Niche Area of Exploration

While the field of advanced organic synthesis continually seeks novel reagents and methodologies to construct intricate molecular frameworks, the application of this compound in the synthesis of complex molecular architectures appears to be a specialized and not widely documented area of research. Extensive searches of scientific literature have not revealed significant, well-established applications of this specific organotin compound in key synthetic strategies such as cascade reactions, total synthesis of natural products, or the construction of complex heterocyclic or macrocyclic systems.

Organotin compounds, in general, are recognized for their utility in a variety of organic transformations. wikipedia.orglupinepublishers.comlupinepublishers.com Reactions such as Stille cross-coupling, which utilizes organostannanes for carbon-carbon bond formation, are fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products. uobabylon.edu.iqnumberanalytics.comunistra.fr Additionally, allylstannanes are known to participate in nucleophilic additions to aldehydes and imines. wikipedia.org However, specific and detailed research findings on the use of this compound in the context of building complex molecular architectures are scarce in readily available scientific literature.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool for rapidly increasing molecular complexity. rsc.orgwikipedia.org These reactions, often catalyzed by transition metals, can lead to the efficient assembly of polycyclic scaffolds. rsc.org Similarly, intramolecular cyclization reactions are crucial for the formation of cyclic and macrocyclic structures, which are prevalent in many biologically active compounds. researchgate.netmdpi.com While these synthetic strategies are well-developed, there is a lack of specific examples in the literature that feature this compound as a key reagent.

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, and the construction of macrocycles, large ring structures with important biological activities, represent significant challenges in organic synthesis. rsc.orgamericanpharmaceuticalreview.comhitgen.com Various synthetic methods, including cross-coupling and cyclization reactions, are employed to create these complex architectures. researchgate.netnumberanalytics.comsemanticscholar.org Despite the versatility of organotin reagents in organic synthesis, the specific contribution of this compound to these areas remains largely undefined in published research.

Diallyldiphenylstannane As a Component in Catalytic Systems

Design and Synthesis of Diallyldiphenylstannane-Derived Ligands

The synthesis of ligands derived from this compound is centered on the chemical modification of its constituent allyl or phenyl groups to introduce desired functionalities. While this compound itself can act as a precursor, the general strategies for creating functionalized organotin compounds are well-established and applicable.

One common approach involves the synthesis of organotin halides, which are versatile intermediates for introducing other functional groups. gelest.com The preparation of chiral organotin compounds, for instance, can be achieved by reacting organotin halides with appropriate Grignard reagents, such as those derived from (−)-menthyl chloride. conicet.gov.ar These methods often proceed with retention of configuration at the metal center. conicet.gov.ar For this compound, functionalization could be envisioned through electrophilic substitution on the phenyl rings or through reactions involving the double bonds of the allyl groups. The synthesis of functionalized aryl and heteroaryl magnesium compounds, often mediated by additives like lithium chloride, provides a pathway to precursors that can be reacted with tin halides to generate tailored organotin ligands. organic-chemistry.org Similarly, methods for the reductive functionalization of amides can be applied to create complex organic molecules that are later incorporated into an organotin structure. frontiersin.orgnih.gov

A typical synthetic pathway for new organotin derivatives involves reacting an organotin halide with a Grignard reagent in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. conicet.gov.ar The reaction mixture is often refluxed, followed by an acidic workup and extraction to isolate the desired product. conicet.gov.ar

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Organotin compounds, including this compound, participate in these systems primarily as transmetalation reagents in transition-metal-catalyzed reactions or as Lewis acid catalysts.

The most prominent role for allyltin (B8295985) reagents in transition metal catalysis is in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction. orgsyn.orgwiley-vch.dewikipedia.org In this reaction, an organostannane transfers one of its organic groups to an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.org Allyltin compounds are particularly effective because the allyl group transfers readily to the palladium catalyst, often allowing for milder reaction conditions compared to other organotins. orgsyn.orgwikipedia.org

This compound can serve as the organotin reagent, providing an allyl nucleophile for coupling with various electrophiles. orgsyn.org These reactions have a broad scope and are fundamental in organic synthesis for creating complex molecules from simpler precursors. orgsyn.orgwiley-vch.de The reaction is compatible with a wide array of functional groups, a key advantage of the Stille coupling.

The catalytic activity of organotin compounds is often linked to their Lewis acidic character, where the tin atom acts as an electron pair acceptor. gelest.comrsc.org This interaction activates substrates, typically those containing a lone-pair bearing atom like oxygen or nitrogen. wikipedia.org While tetraorganotins like this compound are generally considered weak Lewis acids compared to their organotin halide counterparts (R₃SnX, R₂SnX₂, RSnX₃), they can still facilitate reactions. gelest.comdur.ac.uk

In the context of carbonyl allylation, an allyltin reagent can add its allyl group to an aldehyde or ketone. wikipedia.org This reaction can be promoted by an external Lewis acid, but the organotin compound itself can participate in the activation of the carbonyl group. orgsyn.orgwikipedia.org The tin atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the allyl group. rsc.orgwikipedia.org This type of catalysis is crucial for forming homoallylic alcohols, which are valuable synthetic intermediates. wikipedia.org

Role in Heterogeneous Catalysis

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, organotin catalysts can be immobilized on solid supports, a process known as heterogenization. scielo.brresearchgate.net This creates a heterogeneous catalyst that exists in a different phase from the reactants.

Common inorganic supports include silica (B1680970) (SiO₂) and alumina, while organic polymers can also be used. scielo.brgoogle.com Several strategies exist for anchoring organotin compounds:

Direct Anchoring: Organotin compounds with reactive groups, such as alkoxides, can react directly with surface hydroxyl (silanol) groups on silica to form covalent Si-O-Sn bonds. scielo.brscielo.br

Anchoring via Functionalized Linkers: The support surface can be pre-functionalized with groups like mercaptopropyl moieties. The organotin compound is then attached to this linker, for example, by forming a stable S-Sn bond. scielo.brscielo.br

In Situ Tethering: Organotin compounds can be incorporated into a mesoporous material like SBA-15 during its synthesis, leading to a highly active and stable catalyst. researchgate.net

These supported organotin catalysts have demonstrated effectiveness in reactions such as transesterification. scielo.brrsc.org The primary advantages are the ease of catalyst recovery through simple filtration and the reduction of tin contamination in the final products. scielo.brrsc.org Although leaching of the tin species from the support can occur, these heterogeneous systems often remain active over multiple reaction cycles. scielo.brscielo.br

Mechanistic Insights into this compound-Mediated Catalytic Cycles

The mechanism by which this compound participates in catalysis depends on its specific role.

In Transition Metal-Catalyzed Cross-Coupling (Stille Reaction): The widely accepted catalytic cycle for the Stille reaction involves a palladium(0) species and proceeds through three main steps: wikipedia.orgpolito.it

Oxidative Addition: The organic halide (R¹-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate, L₂Pd(R¹)X.

Transmetalation: The organostannane (R²-SnR₃), in this case, this compound, transfers one of its organic groups (the allyl group) to the palladium center, displacing the halide. This forms a new Pd(II) species, L₂Pd(R¹)(R²), and an organotin halide byproduct (X-SnR₃). This step is often the rate-determining step of the cycle. psgcas.ac.in

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then enter another cycle.

In Lewis Acid Catalysis: When acting as a Lewis acid catalyst, the mechanism is simpler and does not typically involve a redox cycle for the tin center. For a transesterification reaction, two general mechanisms are proposed: rsc.org

Lewis Acid Mechanism: The tin compound coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by an alcohol, either inter- or intramolecularly. rsc.org

Exchange/Insertion Mechanism: This involves an initial exchange of a labile ligand on the tin atom with the incoming alcohol to form a tin alkoxide. The ester then coordinates and inserts into the Sn-O bond, ultimately leading to the transesterified product. rsc.org

In halide-promoted benzylations, it has been shown that halide anions coordinate to the tetracoordinate tin atom, forming a more activated species that enhances the reaction rate and yield. researchgate.net

Influence on Reaction Rates and Chemoselectivity

The inclusion of this compound or related allyltin compounds in a reaction can significantly influence both the rate of reaction and its selectivity.

Chemoselectivity: Chemoselectivity refers to a reagent's ability to react with one functional group in preference to others. wikipedia.org Allyltin reagents exhibit high chemoselectivity. For instance, in the presence of both an aldehyde and a ketone, allylation often occurs preferentially at the more reactive aldehyde group. acs.orgacs.org This selectivity is a powerful tool in the synthesis of complex molecules containing multiple functional groups.

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Product from Aldehyde | Product from Ketone | Selectivity |

| Benzaldehyde | Acetophenone | 1-Phenyl-3-buten-1-ol | 2-Phenyl-4-penten-2-ol | >99% for Aldehyde |

| Data adapted from studies on chemoselective allylation. acs.orgacs.org |

Regioselectivity: When substituted allyl groups are used, the issue of regioselectivity arises. The coupling can occur at either the α- or γ-position of the allyl system. In palladium-catalyzed cross-coupling reactions, the use of substituted allylic tin reagents can lead to a mixture of linear (γ-coupled) and branched (α-coupled) products. psgcas.ac.innih.gov The product distribution can be influenced by the choice of ligands and other reaction conditions. nih.gov For example, allylic rearrangement is often observed in the coupling of allyl bromides with allyltin reagents. psgcas.ac.in

| Allyl Bromide Substrate | Allyltin Reagent | Expected Product | Rearranged Product | Product Ratio (Expected:Rearranged) |

| Cinnamyl bromide | Allyltributyltin | 1,5-Diphenyl-1,5-hexadiene | 3-Phenyl-1,5-hexadiene | 1 : 1.8 |

| Illustrative example based on observed allylic rearrangements. psgcas.ac.in |

This control over reaction rate, chemoselectivity, and regioselectivity makes this compound and its chemical relatives valuable components in the toolkit of modern synthetic chemistry.

Theoretical and Computational Chemistry Approaches to Diallyldiphenylstannane

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotin compounds, providing detailed information about the hydrogen, carbon, and tin nuclei within the molecule. rsc.org

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within the diallyldiphenylstannane molecule. The spectrum is anticipated to show characteristic signals for both the allyl and phenyl groups.

Phenyl Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the tin atom and the relative positions of the protons on the ring.

Allyl Protons: The two allyl groups (CH₂=CH-CH₂-) would present a more complex set of signals due to the distinct chemical environments of the vinylic and methylene (B1212753) protons.

The methylene protons adjacent to the tin atom (-CH₂-Sn) would likely appear as a doublet.

The terminal vinylic protons (=CH₂) would show distinct signals, each coupled to the other vinylic proton and the adjacent methylene protons.

The internal vinylic proton (=CH-) would appear as a multiplet due to coupling with both the terminal vinylic protons and the methylene protons.

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are expected for each unique carbon environment. The general chemical shift regions for the expected carbon types are well-established. compoundchem.comlibretexts.orgoregonstate.edu

Phenyl Carbons: Signals for the phenyl ring carbons are expected in the aromatic region, typically between δ 125 and 150 ppm. libretexts.org The carbon atom directly attached to the tin (the ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Allyl Carbons: The carbons of the allyl groups are expected in the aliphatic and vinylic regions.

The sp³ hybridized methylene carbon (-CH₂-Sn) would appear upfield.

The sp² hybridized vinylic carbons (=CH- and =CH₂) would appear further downfield, in the typical alkene region (δ 115-140 ppm). libretexts.org

A comprehensive search did not yield specific experimental ¹³C NMR chemical shift data for this compound.

¹¹⁹Sn NMR Spectroscopy for Tin Environments

Of the three NMR-active tin isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu ¹¹⁹Sn NMR spectroscopy is exceptionally powerful for characterizing organotin compounds as the chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and the nature of the substituents at the tin center. rsc.orgresearchgate.net The chemical shift range for tin compounds is vast, spanning over 5000 ppm. northwestern.edu For a tetracoordinate tin atom in a tetraorganostannane like this compound, the chemical shift would provide key information about the electronic environment of the metal center. Changes in coordination, for instance, through solvent interaction, would cause significant shifts in the ¹¹⁹Sn resonance. rsc.org

Detailed experimental ¹¹⁹Sn NMR data for this compound could not be located in the reviewed scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. youtube.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. youtube.com For this compound, these techniques can identify characteristic functional groups.

C-H Vibrations:

Aromatic C-H stretching from the phenyl groups is expected just above 3000 cm⁻¹. vscht.cz

Vinylic C-H stretching from the allyl groups also appears above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching from the allyl methylene groups occurs just below 3000 cm⁻¹. msu.edu

C=C Vibrations:

The stretching of the carbon-carbon double bonds in the allyl groups typically gives rise to a band in the 1680-1640 cm⁻¹ region. vscht.cz

Aromatic C=C stretching vibrations from the phenyl rings produce characteristic bands in the 1600-1450 cm⁻¹ region.

Sn-C Vibrations: The stretching vibrations for the tin-carbon bonds are expected at lower frequencies, typically in the far-infrared region of the spectrum.

While these are the expected regions for the key vibrational modes, specific experimental IR and Raman frequency data for this compound were not found in the surveyed literature.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analyses

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu In this compound, the primary chromophores are the two phenyl rings. These aromatic systems undergo π → π* electronic transitions, which are expected to result in strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. researchgate.net The presence of the tin atom and the allyl groups may cause slight shifts (either bathochromic or hypsochromic) compared to unsubstituted benzene. The molar absorptivity (ε) can provide information about the probability of these electronic transitions. msu.edu

Specific experimental UV-Vis absorption maxima (λmax) for this compound are not available in the public domain literature reviewed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. gbiosciences.com For this compound, MS can confirm the molecular weight through the detection of the molecular ion (M⁺•). Furthermore, the fragmentation pattern provides valuable structural information as the molecular ion breaks apart in predictable ways. libretexts.orglibretexts.org

Molecular Ion: The molecular ion peak would confirm the compound's elemental composition. Due to the multiple stable isotopes of tin, this peak would appear as a characteristic cluster of signals.

Fragmentation: Energetically unstable molecular ions fragment into smaller, more stable ions and neutral radicals. gbiosciences.com Common fragmentation pathways for this compound would likely involve the cleavage of the tin-carbon bonds. Expected fragment ions would include:

Loss of an allyl radical (C₃H₅•), resulting in a [Ph₂Sn(allyl)]⁺ ion.

Loss of a phenyl radical (C₆H₅•), resulting in a [(allyl)₂SnPh]⁺ ion.

Further fragmentation could lead to ions such as [Sn(allyl)]⁺ or [SnPh]⁺.

The relative abundance of these fragment ions provides insight into the relative strengths of the Sn-allyl and Sn-phenyl bonds. Specific mass spectrometry data, including the m/z values and relative intensities of fragments for this compound, were not identified in the searched literature.

Despite a comprehensive search of scientific databases and academic literature, specific X-ray crystallographic data for the compound “this compound” could not be located.

Detailed structural information, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which are essential for a thorough discussion of its solid-state molecular architecture, does not appear to be publicly available in the referenced literature.

While research exists on the crystal structures of other organotin compounds, including those with allyl and phenyl ligands, this information is not directly applicable to this compound. The unique spatial arrangement of the two allyl and two phenyl groups around the central tin atom dictates its specific crystalline packing and molecular geometry. Without experimental X-ray diffraction data for this exact compound, any detailed description would be speculative and not based on established scientific findings.

Therefore, the section on "X-ray Crystallography for Solid-State Molecular Architecture" for this compound cannot be provided at this time.

Future Research Directions and Translational Potential for Diallyldiphenylstannane

Unexplored Synthetic Pathways and Methodologies

The conventional synthesis of diallyldiphenylstannane likely relies on well-established organometallic reactions, such as the reaction of an allyl Grignard reagent (allylmagnesium bromide) with dichlorodiphenylstannane. Organostannane reagents are commonly prepared through the reaction of Grignard or organolithium reagents with trialkyltin chlorides wikipedia.org. A similar Grignard-based approach has been documented for the synthesis of allyltriphenyltin (B1265375) dtic.mil.

However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes. A significant area for exploration is the direct synthesis from metallic tin, which has been successfully used for diallyltin dibromide from allyl bromide and tin powder acs.orgacs.org. Adapting this for this compound would represent a more atom-economical process.

Another promising frontier is the application of modern radical-mediated synthesis. Recent developments in using carbon- and tin-centered radicals offer mild and versatile alternatives to traditional transition-metal-catalyzed methods wiley.comresearchgate.net. Future research could investigate pathways involving photocatalysis or electrochemistry to generate the necessary radical intermediates for C-Sn bond formation, potentially offering access to this compound under milder conditions and with improved functional group tolerance wiley.comresearchgate.net. Furthermore, ultrasound-promoted Barbier-type reactions have been shown to be extremely facile for preparing other allylstannanes and could be an unexplored methodology for this specific compound oup.com.

Table 1: Potential Synthetic Routes for this compound

| Method | Precursors | Potential Advantages | Research Focus |

| Grignard Reaction | Dichlorodiphenylstannane, Allylmagnesium Halide | Established, reliable | Optimization, yield improvement |

| Direct Synthesis | Metallic Tin, Phenyl Halide, Allyl Halide | Atom economy, reduced steps | Catalyst development, reaction conditions |

| Radical-Mediated Synthesis | Aryl/Allyl Radical Precursors, Tin Source | Mild conditions, high functional group tolerance | Photocatalytic and electrochemical methods wiley.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Chlorodiphenyltin species, Allyl Halide | Increased reaction rates, potentially higher yields | Feasibility studies, optimization oup.com |

Novel Catalytic Applications and Catalyst Design

Organotin compounds are known catalysts in various industrial processes, including acting as heat stabilizers for PVC and catalysts for producing polyurethane and polyesters afirm-group.comwebflow.com. For instance, diallyltin oxide is noted for its catalytic activity google.com. While this compound itself has been noted more for its inhibitory effect on the polymerization of certain vinyl monomers, this suggests a potential role in controlling polymerization reactions researchgate.netcia.gov.

Future research should explore the proactive catalytic potential of this compound. Its bifunctional nature, with both reactive allyl groups and tunable phenyl groups, makes it an interesting candidate for catalyst design.

Cross-Coupling Reactions : The palladium-iminophosphine catalyst system has shown remarkable activity for coupling organostannanes with aryl halides capes.gov.br. This compound could serve as a reagent in Stille-type cross-coupling reactions, transferring its allyl groups to organic electrophiles wikipedia.org.

Polymerization Catalysis : Beyond inhibition, it could be designed as a co-catalyst or a precursor to a catalyst in polymerization, leveraging the known utility of organotins in producing materials like polyurethane and silicones afirm-group.comresearchgate.net.

Allylation Reagent : Allyltin (B8295985) compounds are effective for the allylation of aldehydes thieme-connect.de. The catalytic activity of this compound in such transformations, perhaps activated by Lewis acids or other co-catalysts, warrants investigation. The reaction can be influenced by solvents and salts like lithium perchlorate, which can enhance reaction rates researchgate.netbenthamdirect.com.

Catalyst design could involve modifying the phenyl rings with electron-donating or electron-withdrawing groups to electronically tune the tin center, thereby altering its catalytic activity and selectivity.

Advancements in Stereocontrol and Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, and chiral allylstannanes are powerful tools for the stereoselective construction of complex molecules beilstein-journals.org. This compound is achiral, but it serves as an excellent scaffold for developing new chiral reagents. Future research in this area would focus on the synthesis of chiral derivatives and their application in asymmetric transformations.

Key research avenues include:

Synthesis of Chiral Derivatives : Chirality can be introduced by attaching chiral auxiliaries to the phenyl rings or by synthesizing derivatives where the allyl or phenyl groups themselves are chiral. The synthesis of optically active allyltin compounds has been previously demonstrated and could be adapted acs.org.

Diastereoselective Additions : These new chiral stannanes could be used in diastereoselective additions to chiral aldehydes. The stereochemical outcome of such reactions is often highly predictable and controllable, as seen in additions of α-alkoxy allylstannanes researchgate.netacs.org.

Enantioselective Allylation : In the presence of chiral catalysts, even achiral allylstannanes can effect enantioselective allylations. Research could focus on developing new chiral Lewis acid or organocatalytic systems that can work in concert with this compound to achieve high enantiomeric excess beilstein-journals.orgwikipedia.org.

Remote Stereocontrol : Studies on other allylstannanes have demonstrated effective 1,5-, 1,6-, and 1,7-remote stereocontrol in reactions with aldehydes rsc.orgrsc.org. Investigating whether chiral derivatives of this compound can achieve similar long-range asymmetric induction would be a significant advancement.

The ultimate goal is to leverage these strategies to synthesize enantiomerically enriched homoallylic alcohols and amines, which are valuable building blocks in pharmaceuticals and natural product synthesis beilstein-journals.orgrsc.org.

Interdisciplinary Research Foci and Collaborations

The unique properties of organotin compounds position them at the intersection of chemistry, materials science, and biology solubilityofthings.comresearchgate.net. Future research on this compound should embrace this interdisciplinarity.

Materials Science and Polymer Chemistry : this compound is a prime candidate for use as a monomer or a cross-linking agent in the synthesis of novel organometallic polymers. The allyl groups provide sites for polymerization, while the diphenyltin (B89523) moiety can impart unique properties such as thermal stability, specific refractive indices, or radiation sensitivity. This could lead to advanced materials like the organotin-containing hybrid photoresists developed for next-generation lithography acs.org. Such work would necessitate collaboration between synthetic organometallic chemists and polymer scientists.

Biomaterials : Certain organotin polyethers have demonstrated a range of biological activities, including selective inhibition of bacteria and cancer cell lines nih.gov. By polymerizing this compound with biocompatible co-monomers, it may be possible to create new biomaterials. This would forge collaborations with biochemists and biomedical engineers to evaluate the bioactivity and biocompatibility of these new polymers.

Medicinal Chemistry : While many simple organotins are toxic, incorporating them into larger, complex structures can modulate their biological activity, a principle used in developing new therapeutic agents lupinepublishers.combohrium.com. Research could explore derivatives of this compound for potential applications, requiring input from medicinal chemists and pharmacologists.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Application | Research Focus | Collaborators |

| Materials Science | Monomer for advanced polymers | Synthesis of organotin-containing polymers with unique optical or thermal properties acs.org. | Polymer Chemists, Materials Engineers |

| Biomaterials | Precursor for bioactive polymers | Polymerization to form materials with potential antimicrobial or anticancer properties nih.gov. | Biochemists, Biomedical Engineers |

| Nanotechnology | Stabilizer/precursor for nanoparticles | Use in the synthesis of tin-containing nanomaterials with catalytic or electronic applications. | Materials Scientists, Physicists |

Computational Innovations in Predicting and Guiding Organotin Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these methods to this compound can accelerate discovery and provide deep mechanistic insight, guiding experimental efforts.

Predicting Reactivity : Computational models can be used to explore the feasibility of the unexplored synthetic pathways mentioned in section 8.1. DFT can also be used to calculate descriptors like the global nucleophilicity index (N) to predict the reactivity of this compound in allylation and coupling reactions, similar to what has been done for other organotin reagents acs.org.

Elucidating Reaction Mechanisms : For the novel catalytic and asymmetric reactions proposed, computational studies can map out detailed reaction mechanisms, identify transition states, and explain observed stereoselectivities dal.caosti.gov. This is crucial for optimizing reaction conditions and designing more effective chiral derivatives or catalysts. For example, DFT has been used to study the effect of solvents on hydrogen abstraction from allyl compounds nih.gov.

Designing Novel Materials : Before undertaking complex polymer synthesis, computational modeling can predict the properties of polymers derived from this compound. Properties such as bandgap, thermal stability, and mechanical strength can be estimated, allowing for the in silico design of materials for specific applications, from electronics to biomaterials nih.govresearchgate.net.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and the broader field of organotin chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.